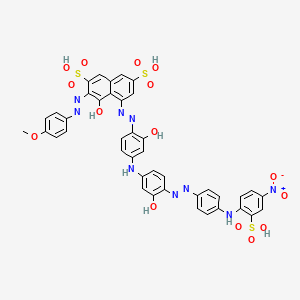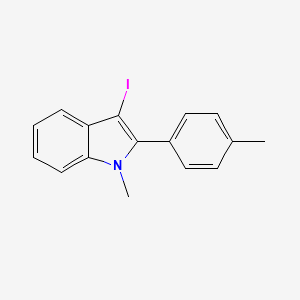![molecular formula C8H10N2O B13793603 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine is an organic compound with the molecular formula C8H10N2O It is a derivative of furo[3,4-c]pyridine and is known for its unique chemical structure, which includes a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine typically involves the condensation of furo[3,4-c]pyridine derivatives with appropriate methylating agents under acidic conditions. One common method includes the reaction of furo[3,4-c]pyridine with formaldehyde derivatives, followed by reduction and decarboxylation steps to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives. Substitution reactions result in various substituted furo[3,4-c]pyridine compounds.
科学的研究の応用
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of fine chemicals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A closely related compound with a hydroxyl group instead of an amine group.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride: The hydrochloride salt form of the hydroxyl derivative
Uniqueness
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its hydroxyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine |
InChI |
InChI=1S/C8H10N2O/c1-5-8(9)7-4-11-3-6(7)2-10-5/h2H,3-4,9H2,1H3 |
InChIキー |
OKNOBVWPUCQTMB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2COCC2=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
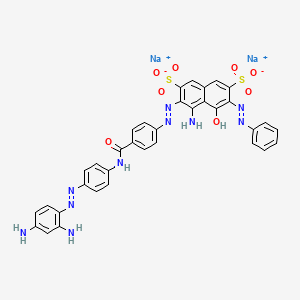
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)
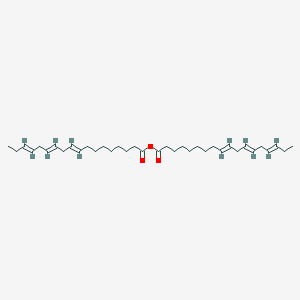
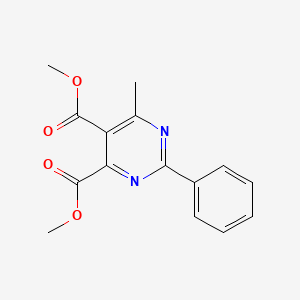
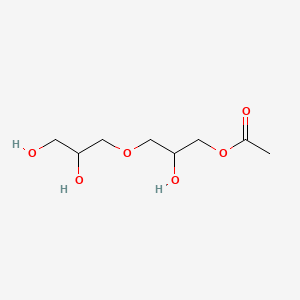
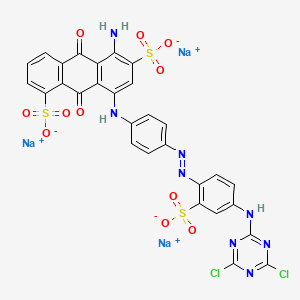

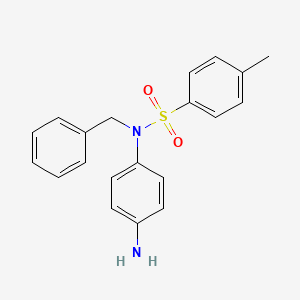
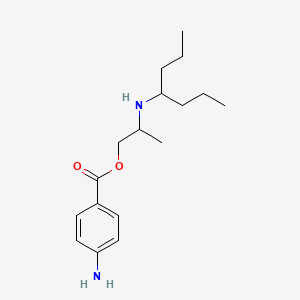
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
